molecular formula C17H11FN2O B12707850 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- CAS No. 93663-33-3

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-

Cat. No.: B12707850
CAS No.: 93663-33-3
M. Wt: 278.28 g/mol
InChI Key: FBVXWGXCLORXOP-UHFFFAOYSA-N
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Description

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-: is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.

Scientific Research Applications

11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    11H-Indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.

    Indeno(1,2-b)quinoline-9,11(6H,10H)-dione: A related compound with different functional groups.

Uniqueness: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is unique due to the presence of the fluorine atom and the methylamino group. These functional groups confer distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

93663-33-3

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

FBVXWGXCLORXOP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O

Origin of Product

United States

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